1-Phenoxy-3-(trifluoromethyl)benzene
Overview
Description
“1-Phenoxy-3-(trifluoromethyl)benzene” is an organic compound with the molecular formula C13H9F3O . It is also known as “(Trifluoromethoxy)benzene” and is an aryl trifluoromethyl ether . The compound can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .
Synthesis Analysis
The synthesis of “this compound” involves a process known as hydrogenolysis, where 4-chloro-1-(trifluoromethoxy)benzene is used as a starting material . Other methods of synthesis include the nucleophilic trifluoromethoxylation of alkyl halides .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a phenoxy group and a trifluoromethyl group . The exact mass of the molecule is 238.06054939 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 238.20 g/mol . The compound is also characterized by its unique physicochemical properties due to the presence of the trifluoromethyl group .Scientific Research Applications
Synthesis and Optimization
1-Phenoxy-3-(trifluoromethyl)benzene is recognized as an important intermediate in the production of medicines and pesticides. Zhang Zhi-hai (2010) describes the synthesis process of a similar compound, 3-Trifluoromethyl phenol, detailing the optimization steps that led to improved yield and purity, which could be applicable for enhancing the synthesis of this compound as well (Zhang Zhi-hai, 2010).
Photocatalytic Applications
Dengke Wang et al. (2015) explored the role of metal–organic frameworks in photocatalytic benzene hydroxylation to phenol, a process crucial in the chemical industry. This research might provide insights into the photocatalytic applications of this compound, given its structural similarity to benzene (Dengke Wang, Mengtao Wang, & Z. Li, 2015).
Electropolymerization and Conductivity
The electrochemical and spectral properties of symmetric monomers, including 1,3,5-tris(aryl)benzenes and 2,4,6-tris(aryl)-1-phenols, were investigated by K. Idzik et al. (2010). This research is significant for understanding the electropolymerization and conductivity properties of similar compounds like this compound (K. Idzik et al., 2010).
Synthesis of Enoyl-Acyl Carrier Protein Reductase Inhibitor
H. Egami et al. (2015) demonstrated the practical utility of phenol derivatives, including the synthesis of a potent enoyl-acyl carrier protein reductase inhibitor. This suggests potential applications of this compound in the synthesis of biologically active molecules (H. Egami et al., 2015).
Future Directions
The future directions for “1-Phenoxy-3-(trifluoromethyl)benzene” and related compounds are promising. The unique properties of the trifluoromethyl group make these compounds important targets in the pharmaceutical and agrochemical industries . It is expected that many novel applications of these compounds will be discovered in the future .
Mechanism of Action
Target of Action
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to participate in trifluoromethylation of carbon-centered radical intermediates . This suggests that the compound may interact with its targets through a radical mechanism.
Biochemical Pathways
The trifluoromethyl group is known to be involved in various chemical reactions, suggesting that it may influence a range of biochemical pathways .
Result of Action
The trifluoromethyl group is known to play an important role in pharmaceuticals, agrochemicals, and materials, suggesting that it may have significant molecular and cellular effects .
Action Environment
The trifluoromethyl group is known to be involved in various chemical reactions, suggesting that environmental factors may influence its reactivity .
Properties
IUPAC Name |
1-phenoxy-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKLXFNNEBEKEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546222 | |
Record name | 1-Phenoxy-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330-58-5 | |
Record name | 1-Phenoxy-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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